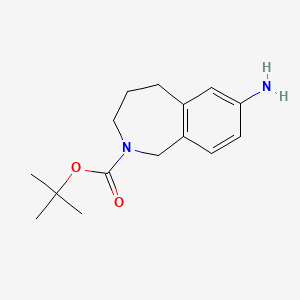
4-(2-Bromoethyl)styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)styrene is an organic compound that belongs to the class of styrene derivatives It features a styrene backbone with a bromoethyl group attached to the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)styrene typically involves the bromination of 4-ethylstyrene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethyl)styrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles, leading to the formation of different functionalized styrenes.
Polymerization: The styrene moiety allows for polymerization reactions, forming polystyrene derivatives with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled conditions to achieve desired polymer characteristics.
Major Products Formed
Functionalized Styrenes: Depending on the nucleophile used, various functional groups can be introduced.
Polystyrene Derivatives: These polymers can exhibit enhanced thermal stability and flame retardant properties.
Applications De Recherche Scientifique
4-(2-Bromoethyl)styrene has several applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of flame-retardant polymers.
Materials Science: Incorporated into materials to enhance thermal stability and reduce flammability.
Biomedical Research: Potential use in the development of drug delivery systems and biomedical devices due to its ability to form biocompatible polymers.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethyl)styrene in polymerization involves the formation of free radicals that initiate the polymerization process. The bromoethyl group can participate in radical reactions, leading to the formation of cross-linked polymer networks. These networks enhance the material properties, such as thermal stability and mechanical strength .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloroethyl)styrene: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
4-(3-Bromopropyl)styrene: Features a longer alkyl chain with a bromine atom.
Uniqueness
4-(2-Bromoethyl)styrene is unique due to its specific bromoethyl substitution, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom enhances its ability to undergo free radical reactions, making it particularly useful in the synthesis of flame-retardant materials .
Propriétés
Numéro CAS |
2499-63-0 |
|---|---|
Formule moléculaire |
C10H11Br |
Poids moléculaire |
211.10 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-4-ethenylbenzene |
InChI |
InChI=1S/C10H11Br/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7-8H2 |
Clé InChI |
MPDKBJPVJSVPPC-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)









![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
![trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)

